Methyl 2-oxocyclodecane-1-carboxylate

Description

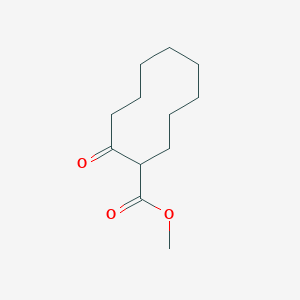

Methyl 2-oxocyclodecane-1-carboxylate is a cyclic keto-ester characterized by a ten-membered cyclodecane ring substituted with a ketone (oxo) group at position 2 and a methyl ester at position 1. Its structure combines conformational flexibility due to the medium-sized ring with the reactivity of both ester and ketone functional groups.

Properties

IUPAC Name |

methyl 2-oxocyclodecane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11(10)13/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZBJFCQMNVZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxocyclodecane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclodecanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 2-oxocyclodecanecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxocyclodecane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 2-oxocyclodecanecarboxylic acid.

Reduction: Methyl 2-hydroxycyclodecanecarboxylate.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxocyclodecane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-oxocyclodecanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester and ketone functional groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Cyclic Diterpene Methyl Esters (Plant Resin Derivatives)

Examples : Sandaracopimaric acid methyl ester (4), torulosic acid methyl ester (6), E/Z-communic acid methyl esters (8, 9) .

- Structural Differences :

- Ring Size : Methyl 2-oxocyclodecane-1-carboxylate features a 10-membered ring, whereas diterpene esters (e.g., sandaracopimaric acid methyl ester) derive from fused tricyclic or bicyclic systems (e.g., abietane or labdane skeletons).

- Functional Groups : The target compound has a ketone group absent in diterpene esters, which often bear hydroxyl or conjugated double bonds.

- Applications : Diterpene esters are primarily bioactive components in plant resins with roles in antimicrobial or anti-inflammatory activities . In contrast, the ketone group in this compound may enhance reactivity in synthetic pathways, such as nucleophilic additions or condensations.

Aromatic Cyclic Keto-Esters

Example : Methyl 2-oxo-1-phenylcyclopentane-1-carboxylate (CAS: 183233-93-4) .

- Structural Differences: Ring Size: Cyclopentane (5-membered) vs. cyclodecane (10-membered). Substituents: A phenyl group in the cyclopentane derivative adds aromaticity, influencing electronic properties and steric hindrance.

- Applications: The phenyl-substituted analog may exhibit enhanced rigidity and UV stability, making it suitable for pharmaceutical intermediates or agrochemicals . The larger cyclodecane ring in the target compound could improve solubility in nonpolar solvents.

Aliphatic Fatty Acid Methyl Esters

Examples: Methyl palmitate, trans-13-octadecenoic acid methyl ester .

- Structural Differences :

- Chain vs. Ring : Linear aliphatic chains vs. cyclic structures. The cyclodecane ring reduces conformational freedom compared to flexible aliphatic esters.

- Functional Groups : Fatty acid esters lack ketone groups, limiting their participation in ketone-specific reactions.

- Applications : Fatty acid esters are widely used in biofuels, lubricants, and cosmetics due to their biodegradability . This compound’s cyclic structure and ketone group may favor niche applications, such as polymer precursors or chiral catalysts.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The ketone group in this compound offers unique reactivity compared to non-ketonic esters, enabling participation in aldol reactions or Schiff base formations.

- Gaps in Data: Limited direct studies on the compound highlight the need for experimental validation of its physicochemical properties and bioactivity.

Biological Activity

Methyl 2-oxocyclodecane-1-carboxylate is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. Its structure features a cyclodecane ring with a ketone and carboxylate functional group, which are crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of cycloalkane carboxylates can inhibit the growth of various bacteria, including strains resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in metabolic syndromes, such as lipase and α-amylase. This inhibition can lead to reduced fat absorption and lower blood glucose levels, making it a candidate for obesity and diabetes management .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclodecane Framework : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups : The introduction of the keto and carboxylate groups is often performed using acylation reactions or oxidation processes.

A common method involves the use of polyphosphoric acid as a catalyst in dioxane at elevated temperatures, yielding high purity products .

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on α-amylase activity. The compound was found to reduce enzyme activity by approximately 50% at certain concentrations. This finding supports its potential use in dietary supplements aimed at weight management and glycemic control .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.26 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Enzyme Inhibition | α-Amylase inhibition (50% reduction) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.